3,4-dimethoxy-N-[2-(pyridin-2-yl)-1H-benzimidazol-5-yl]benzamide
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Overview
Description
3,4-dimethoxy-N-[2-(pyridin-2-yl)-1H-benzimidazol-5-yl]benzamide is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of methoxy groups at the 3 and 4 positions of the benzene ring, a pyridinyl group attached to the benzimidazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-[2-(pyridin-2-yl)-1H-benzimidazol-5-yl]benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole core, followed by the introduction of the pyridinyl group and the methoxy substituents. The final step involves the formation of the benzamide moiety through an amide coupling reaction. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure conditions to optimize the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions, automated synthesis, and advanced purification techniques to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-[2-(pyridin-2-yl)-1H-benzimidazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinones, reduction may produce amines, and substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3,4-dimethoxy-N-[2-(pyridin-2-yl)-1H-benzimidazol-5-yl]benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antioxidant, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[2-(pyridin-2-yl)-1H-benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dimethoxy-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide
- 3,5-dimethoxy-N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide
- 2,3-dimethoxy-N-(4-nitrophenyl)benzamide
Uniqueness
3,4-dimethoxy-N-[2-(pyridin-2-yl)-1H-benzimidazol-5-yl]benzamide is unique due to its specific combination of functional groups and structural features. The presence of both methoxy and pyridinyl groups, along with the benzimidazole core, imparts distinct chemical and biological properties that differentiate it from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H18N4O3 |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
3,4-dimethoxy-N-(2-pyridin-2-yl-3H-benzimidazol-5-yl)benzamide |
InChI |
InChI=1S/C21H18N4O3/c1-27-18-9-6-13(11-19(18)28-2)21(26)23-14-7-8-15-17(12-14)25-20(24-15)16-5-3-4-10-22-16/h3-12H,1-2H3,(H,23,26)(H,24,25) |
InChI Key |
BLJOCIYSWOLQNG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CC=CC=N4)OC |
Origin of Product |
United States |
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